molecular formula C18H25N3O5 B2413897 N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide CAS No. 894044-27-0

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide

Cat. No.: B2413897
CAS No.: 894044-27-0
M. Wt: 363.414
InChI Key: YIIKQBCMWQDELE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidinone ring fused with a piperidine ring, both of which are functionalized with methoxy and hydroxyl groups, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursorsThe piperidine ring is then constructed through a series of nucleophilic substitution reactions, and the final hydroxylation step is achieved using a suitable oxidizing agent .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of robust catalysts can enhance the efficiency of the synthetic process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide)

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products

The major products formed from these reactions include various hydroxylated, carbonylated, and substituted derivatives of the original compound .

Scientific Research Applications

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide has several scientific research applications:

Properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O5/c1-25-15-4-3-13(10-16(15)26-2)21-11-12(9-17(21)23)19-18(24)20-7-5-14(22)6-8-20/h3-4,10,12,14,22H,5-9,11H2,1-2H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIIKQBCMWQDELE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N3CCC(CC3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.